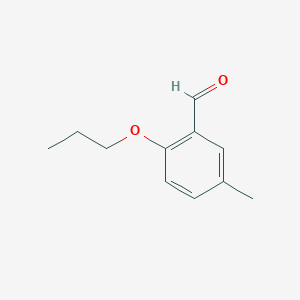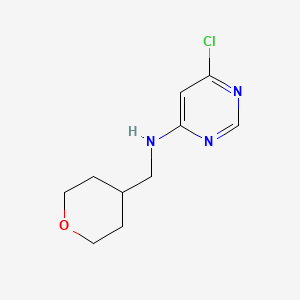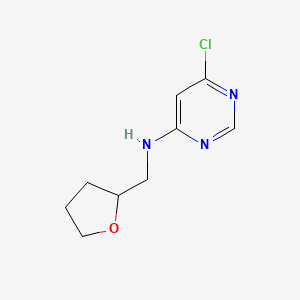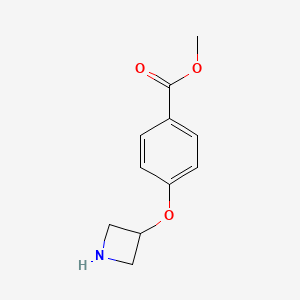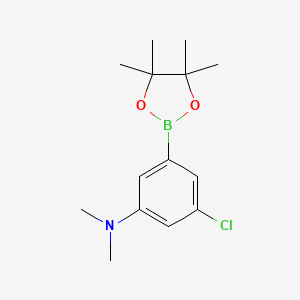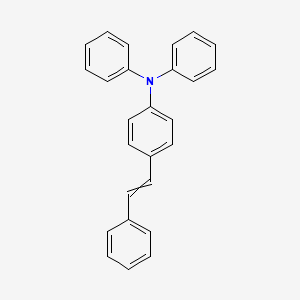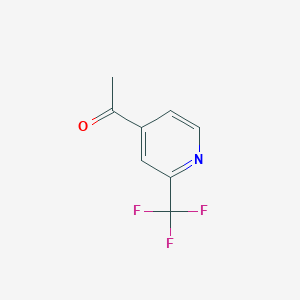
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone
説明
“1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone” is an organic compound with the molecular formula C8H6F3NO . The chemical structure of this compound is characterized by a pyridine ring with a 2-trifluoromethyl substituent, connected to a ketone group.
Molecular Structure Analysis
The molecular structure of “1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone” is characterized by a pyridine ring with a 2-trifluoromethyl substituent, connected to a ketone group. The InChI code for this compound is 1S/C8H6F3NO/c1-5(13)6-2-3-12-7(4-6)8(9,10)11/h2-4H,1H3 .Physical And Chemical Properties Analysis
“1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone” is a solid or semi-solid or lump or liquid at room temperature . It has a molecular weight of 189.14 .科学的研究の応用
1. Agrochemical and Pharmaceutical Industries
- Summary of Application: This compound is a key structural motif in active agrochemical and pharmaceutical ingredients. It’s used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
- Methods of Application: The compound is synthesized and applied in various forms. The major use of its derivatives is in the protection of crops from pests .
- Results or Outcomes: More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Organic Light-Emitting Diodes (OLEDs)
- Summary of Application: Two novel iridium (III) complexes were synthesized using 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone as a ligand. These complexes emit orange-red photoluminescence and are used in OLEDs .
- Methods of Application: The compound is used to synthesize iridium (III) complexes, which are then used in the fabrication of OLEDs .
- Results or Outcomes: The OLEDs fabricated using these complexes display good electroluminescence performances with a maximum luminance of 96,609 cd/m², a maximum current efficiency of 59.09 cd/A, a maximum external quantum efficiency of 20.2%, and a maximum power efficiency of 53.61 lm/W .
3. Herbicide
- Summary of Application: The first herbicide to incorporate a TFMP derivative is called fluazifop-butyl. This compound proved to be an excellent growth inhibitor of perennial grass weeds .
- Methods of Application: 2,5-CTF was used as a key fluorinated building block for its synthesis .
- Results or Outcomes: Developed in 1982, this compound has been effectively used for weed control .
4. Synthesis of Imidazole Derivatives
- Summary of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The compound is used in the synthesis of 1, 3-diazole derivatives .
- Results or Outcomes: The synthesized derivatives have shown a wide range of biological activities, making them valuable in the pharmaceutical industry .
5. Synthesis of Fluorinated Organic Chemicals
- Summary of Application: The compound is used in the synthesis of fluorinated organic chemicals, which have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Methods of Application: The compound is used as a key structural motif in the synthesis of these chemicals .
- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
6. Synthesis of Pesticides
- Summary of Application: The compound is used in the synthesis of pesticides. Fluazifop-butyl, the first pesticide to incorporate a trifluoromethylpyridine (TFMP) derivative, was developed in 1982 .
- Methods of Application: The compound is used as a key fluorinated building block for its synthesis .
- Results or Outcomes: This compound has proven to be an excellent growth inhibitor of perennial grass weeds .
Safety And Hazards
特性
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)6-2-3-12-7(4-6)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONBFLXHMNABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694992 | |
| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone | |
CAS RN |
1060810-86-7 | |
| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



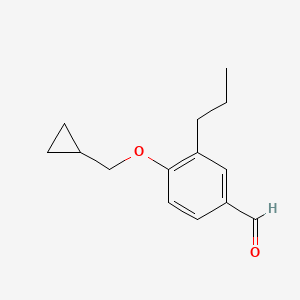
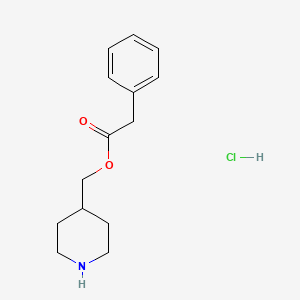
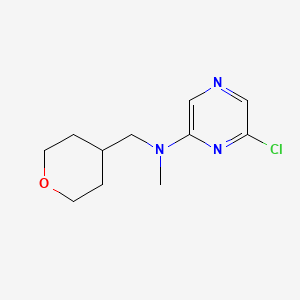
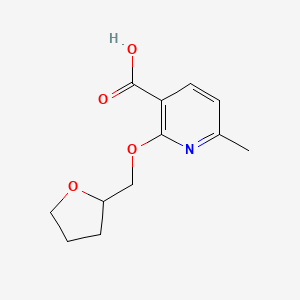
![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)
![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)
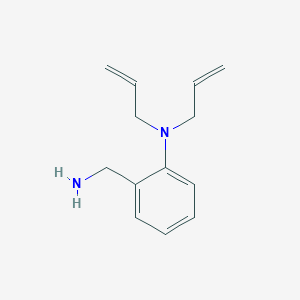
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
